1-(5-Bromopyridin-2-yl)-3-(2-chlorophenyl)urea
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Overview
Description
1-(5-Bromopyridin-2-yl)-3-(2-chlorophenyl)urea is a chemical compound that features a bromopyridine and a chlorophenyl group connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-3-(2-chlorophenyl)urea typically involves the reaction of 5-bromopyridine-2-amine with 2-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the urea linkage can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-3-(2-chlorophenyl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets. The bromopyridine and chlorophenyl groups can interact with enzymes or receptors, leading to modulation of their activity. The urea linkage may also play a role in stabilizing the interaction with the target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(5-Bromopyridin-2-yl)-3-(2-fluorophenyl)urea
- 1-(5-Bromopyridin-2-yl)-3-(2-methylphenyl)urea
- 1-(5-Bromopyridin-2-yl)-3-(2-nitrophenyl)urea
Comparison: 1-(5-Bromopyridin-2-yl)-3-(2-chlorophenyl)urea is unique due to the presence of both bromopyridine and chlorophenyl groups, which can impart distinct chemical and biological properties. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit different reactivity, stability, and biological activity. The specific combination of bromine and chlorine atoms can influence the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O/c13-8-5-6-11(15-7-8)17-12(18)16-10-4-2-1-3-9(10)14/h1-7H,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWMMGQNVFVDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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